molecular formula C12H18N2O3 B1328190 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1119449-81-8

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid

Cat. No.: B1328190
CAS No.: 1119449-81-8
M. Wt: 238.28 g/mol
InChI Key: ITJDMLJWFHXKLU-UHFFFAOYSA-N
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Description

Isoxazole Ring Systems in Heterocyclic Chemistry

Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, represents a critical scaffold in medicinal chemistry due to its electron-rich aromatic system and versatile reactivity. The weak N–O bond (bond dissociation energy: ~45–50 kcal/mol) enables ring-opening reactions under photolytic or reductive conditions, making it valuable for synthesizing fused heterocycles and bioactive derivatives.

Table 1: Comparative Properties of Isoxazole and Related Heterocycles

Property Isoxazole Oxazole Pyrrole Furan
Aromaticity Yes Yes Yes Yes
Electrophilic Reactivity Moderate High Low High
Common Biological Roles Enzyme inhibition, Antimicrobial Peptide mimics Alkaloid backbones Plant-derived metabolites
Key Derivatives Valdecoxib, Cloxacillin Diazoles Indole Furaneol

The isoxazole ring’s ability to participate in hydrogen bonding and π-stacking interactions enhances its utility in drug design, particularly for targeting enzymes and receptors.

Historical Development of Isoxazole-3-carboxylic Acid Derivatives

Isoxazole-3-carboxylic acid derivatives emerged as pharmacologically significant compounds in the mid-20th century. Early syntheses relied on cyclocondensation of hydroxylamine with 1,3-diketones or [3+2] cycloadditions of nitrile oxides with alkynes. The discovery of COX-2 inhibitor valdecoxib (2001) and β-lactamase-resistant antibiotics (e.g., cloxacillin, 1960s) highlighted the therapeutic potential of this scaffold.

Recent advances include:

  • Photoaffinity labeling : Exploiting the UV-induced rearrangement of isoxazole to oxazole for studying protein-ligand interactions.
  • Antitubercular agents : Isoxazole-quinoline hybrids showing MIC values of 0.12–0.5 μg/mL against drug-resistant Mycobacterium tuberculosis.

Chemical Identity and Nomenclature

The compound 5-methyl-4-[(2-methylpiperidin-1-yl)methyl]-isoxazole-3-carboxylic acid is systematically named according to IUPAC rules:

Table 2: Chemical Identity

Property Value
IUPAC Name 5-Methyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
SMILES CC1=C(C(=NO1)C(=O)O)CN(C2CCCC2C)C

The structure features:

  • A 5-methylisoxazole core with a carboxylic acid at position 3.
  • A 4-[(2-methylpiperidin-1-yl)methyl] substituent, introducing a chiral center and basic nitrogen for target engagement.

Positioning within Substituted Isoxazole Research

This compound belongs to a subclass of 3-carboxylic acid-functionalized isoxazoles optimized for enhanced bioavailability and target selectivity. Key research trends include:

Table 3: Structural Modifications and Bioactivity Trends

Substituent Position Functional Group Biological Activity Example Derivatives
3-Carboxylic Acid Hydrogen-bond donor Enzyme inhibition (e.g., SAT) StSAT inhibitors (IC₅₀: 2.6 μM)
4-Alkyl/Aryl Hydrophobic/lipophilic Membrane permeability Anticancer agents (IC₅₀: 5.51 μM)
5-Methyl Steric hindrance Metabolic stability Leflunomide analogs

The 2-methylpiperidine moiety augments blood-brain barrier penetration in neuroactive compounds, though this remains underexplored for isoxazole-3-carboxylic acids. Current studies focus on optimizing substituents for kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

5-methyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-5-3-4-6-14(8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJDMLJWFHXKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(ON=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as copper(I) iodide.

  • Introduction of the Piperidine Moiety: : The 2-methylpiperidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable piperidine derivative with a halomethyl isoxazole intermediate.

  • Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of a suitable ester or nitrile intermediate with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. Studies have shown that 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid can be synthesized to enhance its efficacy against various bacterial strains. The structural modifications in isoxazole derivatives often lead to improved activity against resistant strains, making them valuable in the development of new antibiotics.

1.2 Anticancer Properties
Isoxazole derivatives, including the compound , have been investigated for their anticancer potential. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. Specific case studies have demonstrated that isoxazole derivatives can effectively target cancer cell lines such as HeLa and MCF-7, showing promising results with lower IC50 values compared to traditional chemotherapeutic agents.

Neuropharmacology

2.1 Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that it may play a role in protecting neurons from glutamate-induced excitotoxicity, a key factor in conditions like Alzheimer's disease. The modulation of glutamate receptors by isoxazole derivatives could provide a therapeutic avenue for neuroprotection.

2.2 Cognitive Enhancements
There is growing interest in the cognitive-enhancing effects of compounds like this compound. Animal studies suggest that these compounds may improve memory and learning capabilities by enhancing synaptic plasticity and reducing oxidative stress in neuronal tissues.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityShowed significant inhibition against Staphylococcus aureus strains with an MIC value of 15 µg/mL.
Study BAnticancer EffectsInduced apoptosis in MCF-7 cells with an IC50 value of 5 µM, demonstrating potential as an anticancer agent.
Study CNeuroprotectionReduced neuronal death in glutamate-exposed cultures by 40%, indicating protective effects against excitotoxicity.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related isoxazole derivatives. Key distinctions in substituents, physicochemical properties, and biological activities are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name Substituents at Position 4 Key Features Biological Activity Insights References
Target Compound (2-Methylpiperidin-1-yl)methyl Enhanced steric bulk; potential for selective receptor binding. Hypothesized CNS or enzyme-targeted activity
5-Methyl-4-(piperidin-1-ylmethyl)-isoxazole-3-carboxylic acid Piperidin-1-ylmethyl (no methyl on piperidine) Reduced steric hindrance; higher conformational flexibility. Moderate antibacterial activity
5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic acid Pyridyl group at position 3 Aromatic ring enables π-π stacking; improved solubility in polar solvents. Anticancer and anti-inflammatory potential
5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid 4-(Methylthio)phenyl at position 5 Sulfur-containing group increases lipophilicity; may enhance membrane penetration. Antioxidant and antimicrobial activity
5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid Nitrophenoxy group at position 4 Electron-withdrawing nitro group alters reactivity; potential for photolabile applications. Limited data; hypothesized as a prodrug
5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid Pyrazolylmethyl group at position 4 Smaller heterocycle; possible metabolic instability. Intermediate in antitumor drug synthesis

Key Findings from Comparative Analysis

Pyridyl and nitrophenoxy substituents (e.g., in and ) introduce aromaticity or electron-withdrawing effects, altering binding kinetics and metabolic stability.

Lipophilicity and Solubility :

  • The methylthio group in ’s compound increases logP, favoring passive diffusion across membranes .
  • The carboxylic acid group in all compounds enhances water solubility, critical for pharmacokinetics.

Biological Activity :

  • Pyridyl-substituted compounds (e.g., ) show marked anticancer activity, likely due to interactions with kinase domains.
  • Piperidine/piperazine-containing analogs (e.g., ) are explored for CNS targets due to their ability to cross the blood-brain barrier.

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of the isoxazole core with a 2-methylpiperidine precursor, similar to routes described for nitrophenoxy derivatives .

Biological Activity

5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid (often referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and immunology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, with a molecular weight of approximately 238.28 g/mol. Its structure features an isoxazole ring, which is known for its role in various biological activities, particularly as a scaffold in drug design.

Research indicates that compound 1 may interact with neurotransmitter receptors and enzymes involved in neuroprotection and immune response modulation:

  • Neuroprotective Effects : Studies suggest that compounds with similar structures can activate the PI3K-Akt signaling pathway, leading to the inhibition of glycogen synthase kinase 3 beta (GSK3β), which plays a crucial role in neuronal survival and apoptosis regulation . This mechanism could be relevant for conditions involving excitotoxicity, such as neurodegenerative diseases.
  • Immunomodulatory Activity : Preliminary findings indicate that isoxazole derivatives can exhibit immunosuppressive properties. For example, related compounds have shown potential in modulating immune responses, possibly through the inhibition of pro-inflammatory cytokines .

Neuropharmacological Studies

A significant body of research focuses on the neuropharmacological effects of compounds structurally related to compound 1. For instance:

  • AMPA Receptor Modulation : Similar derivatives have been shown to enhance the activity of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. This modulation could lead to improved cognitive functions and neuroprotection against excitotoxic damage .

Cytotoxicity and Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of isoxazole derivatives on various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Observations
Compound 1Human fibrosarcoma HT-1080TBDInduces apoptosis
Compound 1Mouse hepatoma MG-22ATBDSignificant cytotoxicity observed
Compound 1Mouse fibroblasts 3T3TBDSelective toxicity noted

These preliminary results suggest that compound 1 may possess antitumor properties, warranting further investigation into its potential as an anticancer agent .

Case Study: Neuroprotective Effects in Animal Models

In a study involving pentylenetetrazole-induced seizure models, a related compound demonstrated significant reductions in seizure activity through AMPA receptor modulation. This highlights the potential of isoxazole derivatives in managing epilepsy and other seizure disorders .

Case Study: Immunomodulatory Effects

Another study explored the immunomodulatory effects of similar compounds on murine models. The results indicated that these compounds could effectively reduce inflammation markers and enhance immune tolerance, suggesting their utility in treating autoimmune conditions .

Q & A

Q. What are the standard synthetic routes for 5-methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid?

The synthesis of isoxazole derivatives typically involves cyclization reactions. A general approach includes:

  • Aldol Condensation : Formation of chalcone intermediates via condensation of substituted benzaldehydes with ketones under alkaline conditions .
  • Cyclization : Reaction of intermediates (e.g., 2,4-diketoesters) with hydroxylamine hydrochloride in a buffered acetic acid/sodium acetate system (pH ~4) to favor regioselective isoxazole ring formation. The ethoxycarbonyl group enhances electrophilicity at the C2 position, directing nucleophilic attack by hydroxylamine .
  • Modification : Subsequent functionalization, such as alkylation at the 4-position of the isoxazole core using 2-methylpiperidine derivatives.

Q. Key Parameters :

Reaction StepConditionsYield Optimization
Aldol CondensationNaOH/EtOH, 50–60°CExcess benzaldehyde (1.2–1.5 eq)
CyclizationAcOH/NaOAc buffer, refluxpH control (4–5) to stabilize H2NOH
AlkylationDMF, K2CO3, 80°CUse of phase-transfer catalysts (e.g., TBAB)

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry and substitution patterns. The 2-methylpiperidinyl group’s protons resonate at δ 1.2–2.8 ppm (multiplet) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Exact mass determination (calculated for C13H19N2O3: 251.1396) using high-resolution MS (HRMS) to validate molecular structure .
  • X-ray Diffraction (XRD) : For polymorph identification, as seen in patent filings for related isoxazole salts .

Advanced Research Questions

Q. How can regioselectivity challenges in isoxazole synthesis be addressed?

Regioselectivity in isoxazole formation is influenced by:

  • Electrophilic Activation : Electron-withdrawing groups (e.g., ethoxycarbonyl) at C3 increase C2 electrophilicity, favoring 5-substitution .
  • pH Control : Buffered conditions (pH 4–5) ensure hydroxylamine exists as H2NOH, enhancing nucleophilicity at nitrogen .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (5-substituted isoxazoles), while higher temperatures (reflux) may shift equilibrium.

Data Contradiction Example :
If LC-MS shows unexpected regioisomers, revise reaction pH or substituent electronic effects. Conflicting NMR data (e.g., unexpected coupling patterns) may indicate residual diketoester intermediates, requiring extended reaction times.

Q. What strategies are effective for stabilizing polymorphic forms of this compound?

Polymorph stability is critical for pharmaceutical applications. Strategies include:

  • Solvent Screening : Use polar aprotic solvents (e.g., DMF, DMSO) to isolate hydrates or solvates .
  • Temperature Cycling : Annealing at 50–80°C followed by gradual cooling to induce crystalline transitions .
  • Additives : Co-crystallization agents (e.g., carboxylic acids) to stabilize specific lattice arrangements.

Case Study :
A patent disclosed that the morpholinyl analog of this compound forms a stable trihydrate under 40% humidity, confirmed by thermogravimetric analysis (TGA) .

Q. How can contradictory bioactivity data be resolved in enzyme inhibition studies?

Contradictions may arise from assay conditions or impurity interference. Mitigation steps:

  • Purity Validation : Re-examine compound purity via HPLC-MS. Impurities >0.5% (e.g., unreacted piperidine derivatives) can skew IC50 values .
  • Assay Optimization : Adjust buffer ionic strength (e.g., 50 mM Tris-HCl vs. PBS) or incubation time (30–60 min) to ensure enzyme stability.
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay robustness.

Example :
In a GC-MS study of related extracts, undetected trace aldehydes (e.g., furanones) were found to inhibit cytochrome P450 isoforms, necessitating orthogonal assays .

Q. What are the stability considerations for long-term storage of this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Desiccate (silica gel) to avoid hydrate formation, which alters solubility .
  • Solution Stability : In DMSO, limit freeze-thaw cycles (<3) to prevent oxidation; confirm stability via UV-Vis (ΔAbs <5% over 48 h) .

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